4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide
Description
This compound is a sulfonamide derivative featuring a 4-chlorophenylsulfonyl group linked to a butanamide chain, which is further substituted with a 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl moiety. The sulfonyl group enhances electronegativity and may improve binding affinity to biological targets, while the dimethyl and oxo groups influence steric and electronic properties .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S2/c1-19(2)10-14-17(15(23)11-19)27-18(21-14)22-16(24)4-3-9-28(25,26)13-7-5-12(20)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTUNKXJRSRWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the chlorophenylsulfonyl group. This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions. The resulting intermediate is then coupled with the tetrahydrobenzo[d]thiazol-2-yl moiety through a series of reactions, including amidation and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the sulfonyl group can be oxidized to form sulfonic acids or sulfates.
Reduction: : The chlorophenyl group can be reduced to form chloroanilines.
Substitution: : The amide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Sulfonic acids, sulfates, and sulfonyl chlorides.
Reduction: : Chloroanilines and other reduced derivatives.
Substitution: : Amides, esters, and thioamides.
Scientific Research Applications
Medicinal Chemistry Applications
- Antineoplastic Activity : Research has indicated that compounds containing similar structures exhibit significant antitumor properties. The presence of the chlorophenyl sulfonamide group is known to enhance the anticancer activity of various derivatives by inhibiting specific enzymes involved in tumor progression .
- Cholinesterase Inhibition : Compounds with a similar thiazole moiety have been studied for their ability to inhibit cholinesterase enzymes. This inhibition is crucial for the treatment of neurodegenerative diseases like Alzheimer's, where cholinergic signaling is disrupted. Preliminary studies suggest that this compound may possess comparable inhibitory activity .
- Antimicrobial Properties : The sulfonamide group is traditionally associated with antibacterial activity. Studies on related compounds have shown promising results against a range of bacterial strains, indicating that this compound could be effective in treating bacterial infections .
- Anticancer Research : A study conducted on structurally related compounds demonstrated that modifications in the sulfonamide structure significantly increased cytotoxicity against breast cancer cell lines. The findings suggest that the incorporation of the thiazole ring can enhance the efficacy of sulfonamide-based drugs .
- Neuroprotective Effects : In a recent investigation into cholinesterase inhibitors for Alzheimer’s treatment, a compound with a similar backbone was shown to improve cognitive function in animal models by increasing acetylcholine levels in the brain. This suggests that 4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide may also exhibit neuroprotective properties .
- Antimicrobial Efficacy : A comparative study on various sulfonamide derivatives revealed that some exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance antimicrobial activity, warranting further exploration of this compound's potential .
Mechanism of Action
The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. Molecular modeling and biochemical assays can help elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core structure: Benzo[d]thiazol-2-yl ring fused with a cyclohexenone system (5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro).
- Substituents :
- 4-Chlorophenylsulfonyl group at position 4 of the butanamide chain.
- Butanamide linker with a terminal N-substitution.
Analogues from Literature
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] ():
- Core structure : 1,2,4-Triazole-thione.
- Substituents :
- 4-X-Phenylsulfonyl group (X = H, Cl, Br).
- 2,4-Difluorophenyl group.
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8) (): Core structure: Benzo[d]thiazol-2-ylamino linked to acetamide. Substituents:
- Sulfamoylphenyl group.
- Two methyl groups on the benzo[d]thiazol ring.
Thiazol-5-ylmethyl Carbamates ():
- Core structure : Thiazol-5-ylmethyl with ureido and hydroperoxypropan groups.
- Substituents : Complex branching with multiple aromatic and heterocyclic groups.
- Key differences : Highly substituted with ureido and hydroperoxy motifs, unlike the simpler sulfonyl and benzo[d]thiazol systems in the target compound .
Spectroscopic and Physicochemical Properties
Biological Activity
The compound 4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Sulfonamide moiety : Known for its role in enzyme inhibition.
- Benzothiazole ring : Associated with various biological activities.
- Chlorophenyl group : Enhances binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which include:
- Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in inflammatory processes and cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.
- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells by modulating cellular pathways involved in growth and survival.
Anti-inflammatory Effects
Research has demonstrated that the compound exhibits significant anti-inflammatory properties. Studies involving RAW264.7 macrophage cells have shown that it can reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 enzymes, both of which are markers of inflammation .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies revealed that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of cell cycle arrest and apoptosis through the modulation of signaling pathways such as MAPK and PI3K/Akt .
Enzyme Inhibition
The compound acts as a potent inhibitor of several enzymes. For example:
- Acetylcholinesterase : It has shown strong inhibitory activity against this enzyme, which is crucial for neurotransmission.
- Urease : The compound demonstrated significant urease inhibition, with IC50 values indicating high potency .
Case Studies
- Anti-inflammatory Activity Study : A study using RAW264.7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
- Cancer Cell Line Study : The compound was tested against various cancer cell lines (e.g., MCF-7, HeLa). Results showed significant cytotoxicity with IC50 values ranging from 5 to 15 µM, indicating its potential as an anticancer agent .
- Enzyme Inhibition Profiles : A series of experiments assessed the inhibitory effects on urease and acetylcholinesterase. The results highlighted the compound's effectiveness in reducing enzyme activity significantly compared to controls .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide?
- Methodological Answer : The compound can be synthesized via a two-step amide coupling strategy. First, sulfonyl chloride intermediates (e.g., 4-chlorophenylsulfonyl derivatives) are prepared using Friedel-Crafts reactions or nucleophilic substitutions. Subsequent coupling with the benzo[d]thiazol-2-amine scaffold is achieved via HATU/DIPEA-mediated activation in DMF at 0°C, as demonstrated in analogous sulfonamide synthesis workflows . Key parameters include stoichiometric control of reagents (e.g., 1:1.2 molar ratio of acid to amine) and purification via column chromatography (e.g., DCM/MeOH gradients).
Q. How can structural ambiguities in the benzo[d]thiazol-2-yl moiety be resolved during characterization?
- Methodological Answer : X-ray crystallography using SHELX software (SHELXL/SHELXS) is critical for resolving tautomeric or conformational ambiguities in heterocyclic systems. For example, IR and NMR analysis (e.g., absence of νS-H bands at 2500–2600 cm⁻¹ and presence of νC=S at ~1247–1255 cm⁻¹) can differentiate thione-thiol tautomers in related thiazole derivatives . Multi-nuclear NMR (¹H, ¹³C, and DEPT-135) combined with HSQC/HMBC experiments provides unambiguous assignments for substituent positions .
Q. What spectroscopic techniques are essential for validating purity and structural integrity?
- Methodological Answer :
- LCMS/HRMS : Confirm molecular weight (e.g., m/z 375.3 [M+H]⁺ for analogous sulfonamides) and isotopic patterns .
- ¹H/¹³C-NMR : Identify diagnostic peaks (e.g., δ ~7.8 ppm for sulfonyl-linked aromatic protons; δ ~170 ppm for carbonyl carbons) .
- IR Spectroscopy : Detect functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Replace the 4-chlorophenyl group with other halogens (e.g., Br, F) or electron-withdrawing groups to modulate electronic effects.
- Scaffold Modification : Introduce substituents at the 5,5-dimethyl-7-oxo tetrahydrobenzo[d]thiazole core (e.g., alkylation at the 2-position) to assess steric and electronic impacts.
- Biological Assays : Use standardized protocols (e.g., MIC assays for antibacterial activity) to correlate structural changes with potency, as seen in analogous N-phenylacetamide derivatives .
Q. What strategies resolve conflicting data in crystallographic vs. solution-phase structural analyses?
- Methodological Answer :
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation in sulfonyl groups) via variable-temperature experiments.
- DFT Calculations : Compare optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) with experimental X-ray data to identify discrepancies caused by crystal packing .
- Tautomer Analysis : Use pH-dependent UV-Vis spectroscopy to monitor equilibrium shifts between thione and thiol forms .
Q. How can computational modeling optimize experimental design for derivative synthesis?
- Methodological Answer :
- Docking Studies : Predict binding poses in target proteins (e.g., bacterial enzymes) using AutoDock Vina or Schrödinger Suite.
- QSAR Models : Train models on datasets of related sulfonamides to prioritize substituents with favorable logP, polar surface area, or H-bonding capacity.
- Reaction Optimization : Apply Design of Experiments (DoE) to multivariable systems (e.g., solvent, temperature, catalyst) for yield improvement, as demonstrated in flow-chemistry syntheses .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed spectroscopic data?
- Methodological Answer :
- Error Source Identification : Check for solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts in NMR) or impurities (e.g., residual DMF in LCMS).
- Advanced NMR : Use NOESY/ROESY to confirm spatial proximity of protons in crowded regions (e.g., overlapping aromatic signals).
- Crystallographic Validation : Cross-validate solution-phase data with single-crystal structures to rule out dynamic effects .
Experimental Design Considerations
Q. What controls are critical in biological assays to isolate compound-specific effects?
- Methodological Answer :
- Negative Controls : Use solvent-only (e.g., DMSO) and scaffold-only (e.g., unsubstituted benzo[d]thiazole) analogs.
- Positive Controls : Include known inhibitors (e.g., ciprofloxacin for antibacterial assays) to validate assay sensitivity .
- Dose-Response Curves : Generate IC₅₀ values with ≥3 technical replicates to assess reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
